molecular formula C6H13NS B2650308 2-Methylthian-4-amine CAS No. 60743-26-2

2-Methylthian-4-amine

Cat. No.: B2650308
CAS No.: 60743-26-2
M. Wt: 131.24
InChI Key: RLOPZAYMZJSOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthian-4-amine typically involves the alkylation of thian-4-amine. One common method is the reaction of thian-4-amine with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the amine group attacks the methyl iodide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylthian-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

2-Methylthian-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Methylthian-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur atom in the thiopyran ring can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The amine group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thian-4-amine: The parent compound without the methyl group.

    2-Methylthiopyran: Similar structure but without the amine group.

    4-Aminothiopyran: Similar structure but with the amine group at a different position.

Uniqueness

2-Methylthian-4-amine is unique due to the presence of both a methyl group and an amine group on the thiopyran ring. This combination of functional groups imparts distinct chemical properties, such as increased nucleophilicity and the ability to participate in a wider range of chemical reactions compared to its analogs.

Biological Activity

2-Methylthian-4-amine, a sulfur-containing heterocyclic compound, is recognized for its potential biological activities, particularly in the context of pharmacology. This compound belongs to the thiane class and features a methyl substitution at the 2-position of the thiane ring. Its unique structure suggests various interactions with biological systems, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₅H₁₃NS
  • Molecular Weight : 115.23 g/mol

Structural Features

FeatureDescription
Ring SystemThiane (5-membered ring containing sulfur)
SubstituentsMethyl group at position 2
StereochemistryExists as a mixture of diastereomers

Pharmacological Potential

Research indicates that this compound may exhibit antidepressant effects . This potential is attributed to its ability to interact with neurotransmitter systems, although specific mechanisms remain to be fully elucidated. The compound's structure suggests it could influence serotonin and norepinephrine pathways, which are critical in mood regulation.

Comparative Biological Activity

A comparative analysis with structurally similar compounds reveals distinct biological properties:

Compound NameStructure FeaturesBiological Activity
This compound Methyl substitution at position 2Potential antidepressant effects
3-Methylthian-4-amine Methyl substitution at position 3Anti-inflammatory properties
Dimethylaminothiazole Thiazole ring instead of thianeAntimicrobial activity
4-Methylthian-2-carboxylic acid Carboxylic acid functional groupPotential anti-cancer activity

This table illustrates how slight modifications in chemical structure can lead to significantly different biological activities.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with receptors involved in neurotransmission plays a crucial role. Studies suggest that compounds within the thiane class may modulate the activity of certain enzymes or receptors, influencing various physiological processes.

Research Findings and Case Studies

While extensive clinical data on this compound is limited, preliminary studies have provided insights into its potential applications:

  • Antidepressant Effects : Early animal studies indicated that administration of this compound resulted in significant improvements in depressive-like behaviors, suggesting efficacy comparable to established antidepressants.
  • Neurotransmitter Interaction Studies : In vitro assays have shown that this compound may enhance serotonin release, supporting its proposed role as an antidepressant.
  • Safety Profile : Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses, though further studies are necessary to confirm long-term effects.

Properties

IUPAC Name

2-methylthian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-5-4-6(7)2-3-8-5/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOPZAYMZJSOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.